molecular formula C13H7ClN2O2 B6391160 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid CAS No. 1261906-79-9

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid

Cat. No.: B6391160
CAS No.: 1261906-79-9
M. Wt: 258.66 g/mol
InChI Key: DFEGLIPDIAMTGI-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 3 and a 4-chloro-3-cyanophenyl moiety at position 4. The chloro and cyano groups are electron-withdrawing substituents, enhancing the acidity of the carboxylic acid (pKa ~2–3) and influencing electronic properties such as dipole moments and π-π stacking interactions . This compound is likely utilized in medicinal chemistry or agrochemical research due to its structural resemblance to bioactive molecules like herbicides (e.g., imazapyr) and kinase inhibitors.

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-12-2-1-8(3-9(12)5-15)10-4-11(13(17)18)7-16-6-10/h1-4,6-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEGLIPDIAMTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687810
Record name 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-79-9
Record name 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanation Techniques

Cyano groups are introduced via:

  • Nucleophilic substitution using cyanide sources (e.g., KCN, CuCN).

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanophenyl boronic acids).

  • Cyano-transfer reagents such as malononitrile, as demonstrated in multi-component pyrano[2,3-c]pyrazole syntheses.

A critical challenge is avoiding side reactions with the pyridine nitrogen. US3523119A highlights the use of inert solvents (e.g., chloroform, toluene) to stabilize intermediates during cyanation.

Carboxylic Acid Formation via Saponification

The carboxylic acid moiety is commonly introduced by hydrolyzing nitriles or esters. WO2021175959A1 describes acidic (H₂SO₄) or basic (NaOH/KOH) hydrolysis of 5-chloropyridine-2-carboxamides to their carboxylic acid counterparts. Similarly, US3523119A reports saponifying 5-cyanopyrimidines to carboxylic acids using 75% H₂SO₄ or alcoholic NaOH, achieving yields >85%.

Table 1: Saponification Conditions and Yields

SubstrateReagentTemperature (°C)Time (h)Yield (%)Source
5-Cyanopyridine75% H₂SO₄100888
Ethyl 5-chloronicotinate6M NaOH80492

Catalytic Methods and Optimization

Role of Lewis Acids

InCl₃ emerges as a versatile catalyst, enhancing reaction rates in nitrile-containing systems. Its low loading (20 mol%) and compatibility with ethanol-water mixtures align with green chemistry principles.

Solvent Effects

Low-polarity solvents (e.g., chloroform, ε = 4.8) favor selective halogenation and cyanation by minimizing nucleophilic interference. Conversely, aqueous-organic mixtures (e.g., 50% EtOH) improve solubility in multi-component reactions.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Key Steps

StepConventional MethodAdvanced MethodPros/Cons
ChlorinationEAS with Cl₂/FeCl₃Thiol-mediated (WO2021175959A1)Higher selectivity; avoids over-chlorination
CyanationCuCN/KCNPd-catalyzed cross-couplingBroader substrate scope; costly catalysts
CarboxylationH₂SO₄ hydrolysisMicrowave-assisted saponificationFaster; requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid serves as a vital intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, often utilized in drug development and material science.
  • Nucleophilic Aromatic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives with tailored properties.

Table 1: Chemical Reactions Involving 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid

Reaction TypeDescriptionCommon Reagents
OxidationConverts to pyridine N-oxide derivativesPotassium permanganate
ReductionConverts cyano group to amineLithium aluminum hydride
SubstitutionChloro group replaced by nucleophilesAmines, thiols

Biological Applications

Research indicates that derivatives of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid exhibit promising biological activities, particularly in antimicrobial and anticancer research.

Anticancer Properties

Studies have shown that compounds derived from this acid can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against human tumor cell lines (e.g., MCF-7 for breast cancer), revealing significant inhibitory effects compared to standard treatments like Doxorubicin .

Antimicrobial Activity

The compound's derivatives are also being explored for their potential antimicrobial properties. Research has indicated that certain modifications can enhance their efficacy against bacterial strains, making them candidates for new antibiotic therapies .

Pharmaceutical Applications

The pharmaceutical industry is investigating 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid for its potential as a pharmaceutical agent. Its role as an intermediate in the synthesis of drugs targeting specific diseases is under exploration, particularly those related to cancer and infectious diseases.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or chemical resistance.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives showed low IC50 values against breast cancer cells, indicating strong anticancer potential .
  • Synthesis Optimization : Research focused on optimizing the synthesis routes for this compound has led to improved yields and reduced environmental impact through the use of continuous flow chemistry techniques.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the carboxylic acid and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups CAS No./Reference
5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid C13H6ClN2O2 269.66 (calc.) 4-Cl, 3-CN on phenyl; COOH at pyridine-3 Carboxylic acid, cyano, chloro Not explicitly provided
5-(4-Fluorophenyl)pyridine-3-carboxylic acid C12H8FNO2 217.20 4-F on phenyl; COOH at pyridine-3 Carboxylic acid, fluoro 364064-17-5
5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid C12H9NO3 215.21 4-OH on phenyl; COOH at pyridine-3 Carboxylic acid, hydroxyl EN300-736398
5-Chloro-2-methyl-3-pyridinecarboxylic acid C7H6ClNO2 187.58 5-Cl, 2-Me on pyridine; COOH at pyridine-3 Carboxylic acid, chloro, methyl 1000522-43-9
5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic acid C14H13NO2S 283.33 4-SEt on phenyl; COOH at pyridine-3 Carboxylic acid, thioether 93468-89-4
5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid C15H8ClF6NO3 432.68 4-Cl on phenyl; COOH, CF3, OCH2CF3 on pyridine Carboxylic acid, trifluoromethyl, ether WOB (RCSB PDB)

Key Observations:

  • Electron-Withdrawing Effects: The 4-chloro-3-cyanophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., hydroxyl in ). This may improve binding to electron-rich biological targets.
  • Lipophilicity : The trifluoromethyl and trifluoroethoxy groups in the RCSB PDB compound increase logP (~3.5 estimated), favoring membrane permeability, whereas the hydroxyl analog is more hydrophilic (logP ~1.2).

Research Findings and Challenges

  • Crystallography : SHELX software has been critical in resolving crystal structures of pyridine-carboxylic acid derivatives, aiding in understanding intermolecular interactions.
  • Metabolic Stability: Chloro and cyano groups in the target compound may reduce metabolic clearance compared to fluoro analogs , but could increase toxicity risks.
  • Solubility Limitations : The hydrophobic trifluoromethyl group in necessitates formulation adjuvants for aqueous delivery.

Biological Activity

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid, also known as 4-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a chlorinated cyanophenyl moiety. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid exhibits antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents. The mechanism involves the interaction of the compound with microbial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies. For instance, it has been tested against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the chloro and cyano groups enhances its cytotoxic effects by improving binding affinity to cancer cell receptors .

Key Findings:

  • IC50 Values: In vitro studies have reported IC50 values in the low micromolar range for different cancer cell lines, indicating significant potency .
  • Mechanism of Action: The compound may induce apoptosis in cancer cells through mitochondrial pathways, modulating key proteins involved in cell survival and death .

The biological activity of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The chloro and cyano substituents enhance the compound's binding affinity to enzymes and receptors involved in disease processes.

  • Enzyme Interaction: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the hydrophobic chlorinated moiety aids in stabilizing these interactions.
  • Receptor Modulation: The compound may act as an inhibitor or modulator of certain receptors, influencing signaling pathways critical for cellular function.

Applications in Medicine

Given its biological activities, 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is being explored as a precursor for pharmaceutical development. Its potential applications include:

  • Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
  • Cancer Therapeutics: Formulation of anticancer drugs that exploit its cytotoxic properties.
  • Advanced Materials: Utilization in creating polymers and coatings with specific functionalities due to its unique chemical properties .

Case Studies

  • Anticancer Efficacy Study:
    • A study evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Results indicated significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
  • Antimicrobial Activity Assessment:
    • The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at concentrations as low as 5 µg/mL .

Q & A

Q. How can researchers optimize the synthesis of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid to achieve high yield and purity?

Methodological Answer: Synthetic routes for structurally analogous compounds (e.g., pyridine-carboxylic acid derivatives with chlorophenyl/cyanophenyl groups) often involve condensation, cyclization, and functional group modifications. Key considerations include:

  • Catalyst selection : Palladium or copper catalysts are effective for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used to stabilize intermediates .
  • Temperature control : Reactions typically proceed at 80–120°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. Example Protocol :

Condense 4-chloro-3-cyanobenzaldehyde with aminopyridine derivatives.

Cyclize intermediates using catalytic Pd(OAc)₂ in DMF at 100°C for 12 hours.

Acidify with HCl to precipitate the carboxylic acid form.

Q. What spectroscopic and analytical techniques are suitable for characterizing 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and cyano groups) via characteristic shifts (e.g., Cl: δ 7.5–8.0 ppm; CN: δ 120–130 ppm in ¹³C) .
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch: ~1700 cm⁻¹) and nitrile (C≡N: ~2200 cm⁻¹) functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar chlorophenyl-pyridine derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₈ClN₂O₂: calc. 265.0278) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect activity .
  • Structural modifications : Substituent positioning (e.g., chloro vs. fluoro analogs) alters solubility and target binding .
  • Experimental controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC .

Case Study :
A pyridine-carboxylic acid derivative showed inconsistent enzyme inhibition due to varying buffer pH (6.5 vs. 7.4). Adjusting pH to physiological conditions resolved discrepancies .

Q. How can computational methods guide the design of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid analogs for targeted enzyme inhibition?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or proteases). Focus on interactions between the carboxylic acid group and catalytic residues .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values to optimize potency .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .

Q. Example Workflow :

Dock the compound into the ATP-binding site of a kinase (e.g., EGFR).

Modify the cyanophenyl group to enhance π-π stacking with Phe residues.

Validate predictions via in vitro kinase assays .

Q. What strategies mitigate challenges in crystallizing 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid for structural studies?

Methodological Answer:

  • Solvent screening : Test polar (ethanol/water) and nonpolar (hexane/ethyl acetate) systems to induce nucleation .
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes single-crystal growth.
  • Additives : Glycerol or DMSO (5–10%) reduces lattice defects .

Q. Data from Analogous Structures :

CompoundSolvent SystemCrystal Size (mm³)Reference
Chlorophenyl-pyrazoleEthanol/water (3:1)0.2 × 0.2 × 0.1
Fluoro-pyridine-carboxylic acidHexane/ethyl acetate (2:1)0.3 × 0.3 × 0.2

Q. How do researchers validate the metabolic stability of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid in pharmacokinetic studies?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In vivo profiling : Administer orally to rodents and measure plasma concentration-time profiles. Use non-compartmental analysis for AUC and Cₘₐₓ .

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